molecular formula C3H5N5O B1505871 1H-1,2,3-triazole-4-carbohydrazide CAS No. 24650-17-7

1H-1,2,3-triazole-4-carbohydrazide

Cat. No. B1505871
CAS RN: 24650-17-7
M. Wt: 127.11 g/mol
InChI Key: WYLQYIZMHUZWCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-1,2,3-triazole-4-carbohydrazide is a unique heterocyclic compound . It has been used in the synthesis of energetic salts .


Synthesis Analysis

The synthesis of 1H-1,2,3-triazole-4-carbohydrazide and its derivatives involves a new molecular design strategy based on the energetic moiety combination . The synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole has also been reported .


Molecular Structure Analysis

The structure of 1H-1,2,3-triazole-4-carbohydrazide has been confirmed using nuclear magnetic resonance and X-ray diffraction . The extensive hydrogen bonding interactions between the cations and anions lead to a complex 3D network .


Chemical Reactions Analysis

1H-1,2,3-triazole-4-carbohydrazide has been used in the synthesis of energetic salts . It has also been used in the one-step generation of TA4C reagent from benzylamine .


Physical And Chemical Properties Analysis

1H-1,2,3-triazole-4-carbohydrazide is a solid substance . The extensive hydrogen bonding interactions between the cations and anions contribute greatly to its high density, insensitivity, and thermal stability .

Scientific Research Applications

Synthesis and Chemistry

1H-1,2,3-triazole-4-carbohydrazide serves as a versatile building block in synthetic chemistry. It has been used in the synthesis of fluorinated heterocycles analogous to rufinamide, which include 1H-1,2,3-triazol-4-yl-1,3,4-oxadiazoles, a pyrrole derivative, and a 2-pyrazoline. These derivatives are synthesized through cyclocondensation reactions and are considered potential candidates for further biological activity assays (Bonacorso et al., 2017).

Supramolecular and Coordination Chemistry

The nitrogen-rich triazole, including 1H-1,2,3-triazoles, is known for its diverse supramolecular interactions. These interactions enable various applications in supramolecular and coordination chemistry. The polarized carbon atom in the triazole allows for the complexation of anions via hydrogen and halogen bonding. Additionally, the triazole can offer various coordination modes, which have been used in applications such as anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Crystallography and Computational Chemistry

Crystallographic studies of 1-(arylamino)-1,2,3-triazole-4-carbohydrazides have revealed distinct hydrogen bonding patterns and molecular structures. These structures and their substituents significantly influence the electronic properties and molecular interactions, which can be pivotal in the development of new materials and compounds (Seth et al., 2015).

Polymer Electrolyte Membranes

1H-1,2,3-triazole has been reported to enhance proton conduction in polymer electrolyte membranes significantly. This property is crucial for applications in fuel cells and other electrochemical devices. The presence of 1H-1,2,3-triazole in polymer electrolyte membranes offers excellent mechanical properties and long-term stability, making it a valuable material in this field (Zhou et al., 2005).

Synthesis of Energetic Salts

1H-1,2,3-triazole derivatives have been utilized in synthesizing nitrogen-rich cations for energetic salts. These salts are characterized by high density, thermal stability, and reduced sensitivity, making them suitable for various applications, including explosives and propellants (Zhang et al., 2018).

Antimicrobial Activity

Various 1H-1,2,3-triazole derivatives have been synthesized and evaluated for their antimicrobial activity. The nature of substituents on the triazole ring influences the antimicrobial efficacy. Some compounds have shown significant activity against various bacterial strains, indicating their potential as antimicrobial agents (Sumangala et al., 2010).

Antitumor Activities

1H-1,2,3-triazole-4-carbohydrazide and its derivatives have been explored for their antitumor activities. These compounds have demonstrated potential in inhibiting tumor growth, suggesting their applicability in cancer research and therapy (El Sadek et al., 2014).

Safety and Hazards

While specific safety and hazard information for 1H-1,2,3-triazole-4-carbohydrazide was not found, it is generally recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation when handling similar chemicals .

properties

IUPAC Name

2H-triazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O/c4-6-3(9)2-1-5-8-7-2/h1H,4H2,(H,6,9)(H,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLQYIZMHUZWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679147
Record name 2H-1,2,3-Triazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2,3-triazole-4-carbohydrazide

CAS RN

24650-17-7
Record name 2H-1,2,3-Triazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 2
Reactant of Route 2
1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 3
Reactant of Route 3
1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 4
1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 5
1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 6
1H-1,2,3-triazole-4-carbohydrazide

Q & A

Q1: What is the core structure of 1H-1,2,3-triazole-4-carbohydrazides?

A1: These compounds are characterized by a 1H-1,2,3-triazole ring substituted at the 4-position with a carbohydrazide moiety (-C(=O)NHNH2). The triazole and carbohydrazide moieties provide sites for diverse chemical modifications, leading to a wide range of derivatives.

Q2: How are these compounds typically synthesized?

A2: A common synthetic approach involves the reaction of 1H-1,2,3-triazole-4-carbohydrazide with various aldehydes or ketones under acidic conditions, leading to the formation of hydrazone derivatives. For example, the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione yields 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. []

Q3: What spectroscopic techniques are used to confirm the structure of these compounds?

A3: Researchers commonly employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure of synthesized 1H-1,2,3-triazole-4-carbohydrazide derivatives. Single-crystal X-ray diffraction is also frequently utilized to obtain detailed structural information, including bond lengths, angles, and crystal packing. [, , ]

Q4: What are the reported biological activities of 1H-1,2,3-triazole-4-carbohydrazide derivatives?

A4: Research suggests that these compounds exhibit a range of biological activities, including antibacterial, [, , ] antifungal, antitubercular, [] and antiplatelet properties. [] Some derivatives have also demonstrated potential as corrosion inhibitors [] and antioxidant agents. []

Q5: How do structural modifications affect the biological activity of these compounds?

A5: Structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the 1H-1,2,3-triazole and carbohydrazide moieties significantly influence the biological activity. For example, the presence of specific heterocyclic rings, such as quinoxaline, imidazole, pyridine, and quinoline, has been associated with enhanced antibacterial activity. []

Q6: Have any 1H-1,2,3-triazole-4-carbohydrazide derivatives shown promising anti-cancer activity?

A6: While not explicitly mentioned in the provided research, computational studies suggest that some derivatives may exhibit anti-cancer potential. One study investigated the binding affinity of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide (MAC) towards anaplastic lymphoma kinase (ALK), a protein implicated in cancer development. The results indicated favorable binding interactions, suggesting potential as an ALK inhibitor. []

Q7: How is computational chemistry used in the study of 1H-1,2,3-triazole-4-carbohydrazide derivatives?

A7: Computational methods are valuable tools for studying these compounds. Researchers employ techniques like Density Functional Theory (DFT) to calculate molecular properties and Molecular Docking to predict binding affinities to target proteins. These methods aid in understanding structure-activity relationships, designing new derivatives, and identifying potential therapeutic applications. [, , ]

Q8: Can you provide an example of computational study on these compounds?

A8: One study investigated the corrosion inhibiting potential of MAC using DFT, Monte Carlo (MC), and Molecular Dynamics (MD) simulations. The results revealed spontaneous interactions between MAC and the iron surface, primarily via van der Waals and electrostatic interactions, suggesting its potential as a corrosion inhibitor. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.